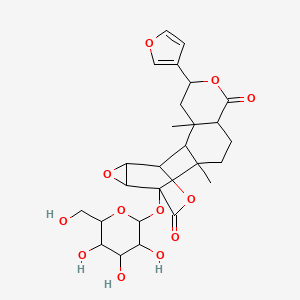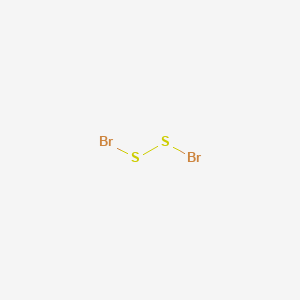
Disulphur dibromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disulphur dibromide is an inorganic compound with the chemical formula S₂Br₂. It appears as a yellow-brown liquid that fumes in air . The compound is known for its distinctive molecular structure, Br−S−S−Br, which is similar to that of disulphur dichloride . Despite its intriguing properties, this compound does not have significant industrial applications .
Métodos De Preparación
Disulphur dibromide is typically synthesized through the direct combination of elemental sulfur and bromine . The reaction is as follows:
S2+Br2→S2Br2
The resulting product is then purified by vacuum distillation . This method is straightforward and commonly used in laboratory settings.
Análisis De Reacciones Químicas
Disulphur dibromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfur oxides and bromine gas.
Reduction: It can be reduced to elemental sulfur and hydrogen bromide.
Substitution: It can participate in substitution reactions where bromine atoms are replaced by other halogens or functional groups.
Common reagents used in these reactions include oxidizing agents like oxygen or chlorine, and reducing agents such as hydrogen or metals. The major products formed from these reactions are sulfur oxides, bromine gas, and hydrogen bromide .
Aplicaciones Científicas De Investigación
Disulphur dibromide is primarily used in scientific research rather than industrial applications. It serves as a reagent in organic synthesis and catalysis. For example, it is used in the addition reactions of alkenes . Its unique properties make it valuable for studying sulfur-sulfur bond formation and disulfide-containing compounds .
Mecanismo De Acción
The mechanism of action of disulphur dibromide involves its ability to form and break sulfur-sulfur bonds. This property is crucial in various chemical reactions, particularly in organic synthesis. The molecular targets and pathways involved include the interaction with alkenes and other unsaturated compounds, facilitating addition reactions .
Comparación Con Compuestos Similares
Disulphur dibromide is often compared with other sulfur halides, such as:
Disulphur dichloride (S₂Cl₂): Similar in structure but contains chlorine instead of bromine. It is more commonly used in industrial applications.
Disulphur difluoride (S₂F₂): Contains fluorine and is less stable than this compound.
Disulphur diiodide (S₂I₂): Contains iodine and is less reactive compared to this compound.
This compound’s uniqueness lies in its specific reactivity and the ability to form stable sulfur-sulfur bonds, making it a valuable compound for research purposes.
Propiedades
Número CAS |
13172-31-1 |
|---|---|
Fórmula molecular |
Br2S2 |
Peso molecular |
223.9 g/mol |
Nombre IUPAC |
bromosulfanyl thiohypobromite |
InChI |
InChI=1S/Br2S2/c1-3-4-2 |
Clave InChI |
JIRDGEGGAWJQHQ-UHFFFAOYSA-N |
SMILES canónico |
S(SBr)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




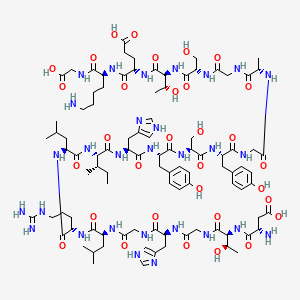
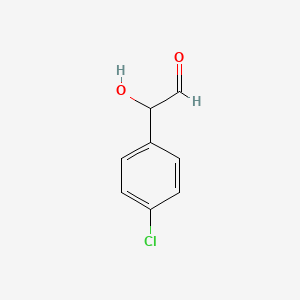
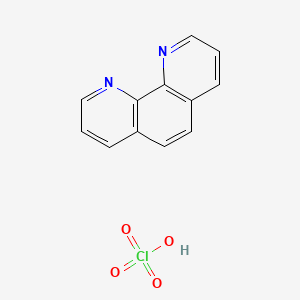
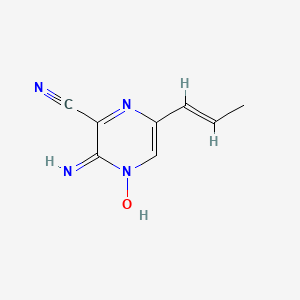
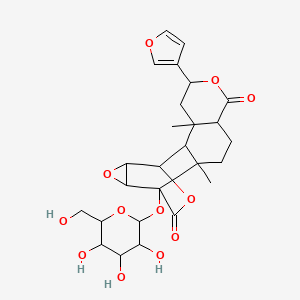
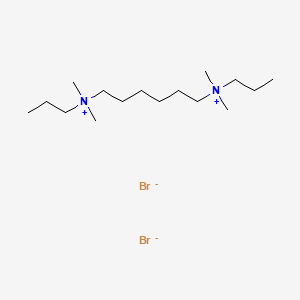

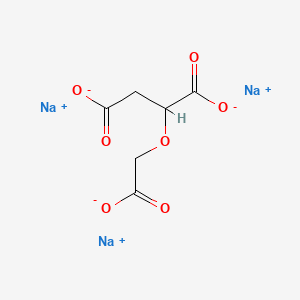
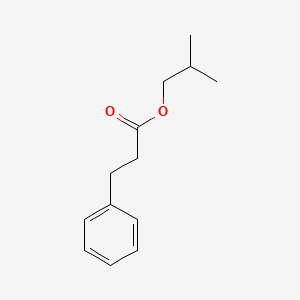
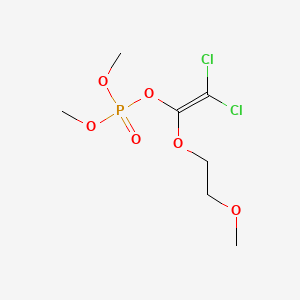
![7-butoxy-3-[4-(diethylamino)butyl]quinazolin-4-one;oxalic acid](/img/structure/B13739802.png)
